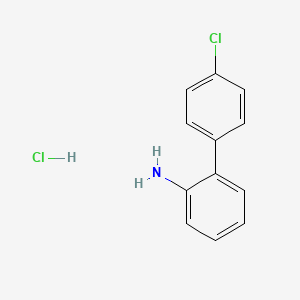

4'-Chloro-1,1'-biphenyl-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

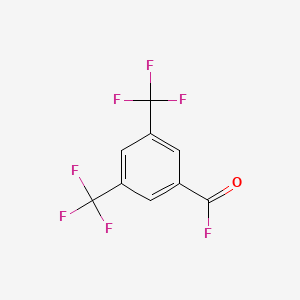

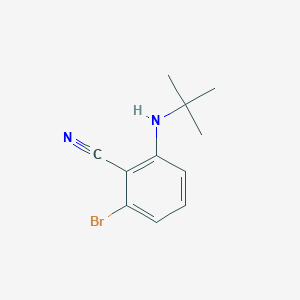

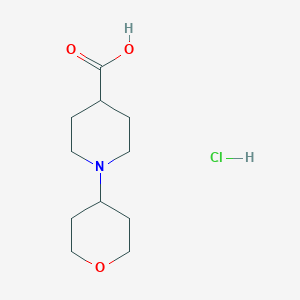

4’-Chloro-1,1’-biphenyl-2-amine hydrochloride is a chemical compound used as a reagent in the synthesis of Boscalid . Boscalid is a fungicide that belongs to the class of carboxamides .

Synthesis Analysis

The synthesis of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride involves several steps. The compound was synthesized and characterized through a combination of analytical methods . The two phenyl groups are non-coplanar, with a dihedral angle of 52.9 ° .Molecular Structure Analysis

The molecular structure of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride can be represented by the formula C12H10ClN . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4’-Chloro-1,1’-biphenyl-2-amine hydrochloride is used as a reagent in the synthesis of Boscalid . Boscalid acts by inhibiting spore germination and germ tube elongation, and is also effective on all other stages of fungal development .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride include a molecular weight of 188.653 . The compound is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of compounds related to 4'-Chloro-1,1'-biphenyl-2-amine hydrochloride play a significant role in scientific research. For instance, the synthesis of 4-Chloroacetylbiphenyl through Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of AlCl3 catalyst leads to the development of 4-biphenylhydroxamyl chloride (HL), and subsequently, 4-biphenylchloroglyoxime (H2L). This process is extended to synthesize new substituted 4-biphenylaminoglyoximes (H2Lx) from 4-biphenylchloroglyoxime and corresponding amines, resulting in the formation of M(II)-dioxime complexes, which are characterized by various spectroscopic and analytical techniques (Karipcin & Arabali, 2006).

Palladium-Catalyzed Amination

The palladium-catalyzed amination of aryl chlorides, bromides, and triflates using palladium complexes supported by (o-biphenyl)P(t-Bu)(2) or (o-biphenyl)PCy(2) represents a significant advance in the field. This methodology allows for the efficient room-temperature catalytic amination of various substrates, including chloropyridines and functionalized aryl halides, underlining the versatility and effectiveness of these catalyst systems in organic synthesis (Wolfe et al., 2000).

Biological and Medicinal Applications

In the realm of biological and medicinal research, the synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives and their subsequent reactions with various agents have shown potential antimicrobial activity, illustrating the pharmaceutical relevance of this compound derivatives (Abubshait et al., 2011).

Advanced Materials and Surface Chemistry

The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, leads to the formation of amine-treated polymers with enhanced thermal stability and potential for medical applications, highlighting the material science applications of this compound derivatives (Aly & El-Mohdy, 2015).

作用機序

Target of Action

It is used as a reagent in the synthesis of boscalid , a fungicide that acts by inhibiting spore germination and germ tube elongation .

Mode of Action

As a reagent in the synthesis of boscalid , it may contribute to the fungicidal properties of the resulting compound.

Biochemical Pathways

Boscalid, a compound synthesized using this reagent, inhibits spore germination and germ tube elongation , suggesting that it may affect fungal growth and development pathways.

生化学分析

Biochemical Properties

It is known that aromatic amines, such as this compound, can participate in amino substitution reactions and aromatic electrophilic substitution reactions .

Molecular Mechanism

It is known that aromatic amines can interact with biomolecules through binding interactions , but the specific interactions of this compound with enzymes, proteins, or other biomolecules have not been documented.

Temporal Effects in Laboratory Settings

The compound is stable under normal temperatures and pressures . It should be stored in a dark place, in an inert atmosphere, at room temperature .

特性

IUPAC Name |

2-(4-chlorophenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPNZZLTBCGHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)

![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)

![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)